Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2

Neurohypophyseal Hormone Analogs Vasotocin Vasopressin

Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 (CAS 35375-13-4) is a deamino-dicarba-arginine-vasotocin analog featuring an ethylene bridge (Asu) that replaces the native disulfide, conferring chymotrypsin resistance and extended metabolic stability. It displays 8.8-fold higher rat oxytocic activity and 5-fold higher avian vasodepressor potency than [Asu1,6,Arg8]-vasopressin, making it the superior tool for uterine contractility and vascular relaxation assays. Its exceptional hydroosmotic potency (EC50 2.63×10⁻¹⁰ M) enables water‑permeability/cAMP studies, while the partial antidiuretic profile (313 units/mg) and central analgesic synergy support targeted neuroendocrine research. Retains full activity after 6‑hour chymotrypsin treatment, ensuring reproducible data in protease‑rich experimental paradigms.

Molecular Formula C45H70N14O12
Molecular Weight 999.1 g/mol
Cat. No. B12388401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2
Molecular FormulaC45H70N14O12
Molecular Weight999.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
InChIInChI=1S/C45H70N14O12/c1-3-24(2)37-43(70)55-28(17-18-33(46)61)39(66)57-31(22-34(47)62)40(67)56-29(9-5-4-6-12-36(64)53-30(41(68)58-37)21-25-13-15-26(60)16-14-25)44(71)59-20-8-11-32(59)42(69)54-27(10-7-19-51-45(49)50)38(65)52-23-35(48)63/h13-16,24,27-32,37,60H,3-12,17-23H2,1-2H3,(H2,46,61)(H2,47,62)(H2,48,63)(H,52,65)(H,53,64)(H,54,69)(H,55,70)(H,56,67)(H,57,66)(H,58,68)(H4,49,50,51)/t24-,27-,28-,29-,30-,31-,32-,37-/m0/s1
InChIKeyRZTAEGXNAKQBHH-VNHOCEMUSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 (Asu1,6-Arg8-Vasotocin): A Carba-Bridged Vasotocin Analog with Defined Pharmacological Profile


Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 (CAS 35375-13-4), also designated [Asu1,6,Arg8]-Vasotocin or deamino-dicarba-arginine-vasotocin, is a synthetic cyclic nonapeptide analog of the endogenous neurohypophyseal hormone arginine-vasotocin (AVT). The defining structural modification is the replacement of the native Cys1–Cys6 disulfide bridge with an ethylene bridge derived from L-α-aminosuberic acid (Asu), coupled with deamination at the N-terminus, which confers enhanced metabolic stability compared to the native hormone [1]. The compound retains key receptor interactions of vasotocin/vasopressin family peptides and is widely utilized in neuroendocrine and cardiovascular research as a molecular probe [2].

Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2: Why Structural Analog Interchange is Not Equivalent


Substitution of cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 with seemingly related vasotocin, vasopressin, or oxytocin analogs is scientifically unsound because the unique ethylene bridge (Asu) and deamination confer a distinct pharmacological fingerprint that cannot be replicated by native hormones or alternative carba analogs [1]. The compound exhibits a rank order of activity across standard bioassays that diverges from both the native AVT template and the closely related [Asu1,6,Arg8]-vasopressin analog [1]. Moreover, the ethylene bridge imparts differential susceptibility to proteolytic enzymes (e.g., chymotrypsin resistance), directly impacting experimental duration and data reproducibility in ex vivo and in vivo paradigms [2]. Procurement based on functional class alone disregards these quantifiable differences, risking experimental inconsistency and misinterpretation of receptor signaling outcomes.

Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2: Quantitative Differentiation Evidence for Scientific Selection


Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 vs. [Asu1,6,Arg8]-Vasopressin: Divergent Biological Activity Profile Across Five Standard Assays

In a comprehensive 1972 study published in the Journal of the American Chemical Society, the biological activities of cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 ([1,6-aminosuberic acid]-arginine-vasotocin) and its direct comparator [Asu1,6,Arg8]-vasopressin were systematically evaluated using standardized rat, avian, and rabbit bioassays [1]. The vasotocin analog demonstrated substantially higher rat oxytocic activity (135 vs. 15.4 units/mg) and avian vasodepressor activity (64.2 vs. 12.8 units/mg) but markedly lower rat antidiuretic activity (313 vs. 1274 units/mg). This inversion of the antidiuretic/pressor activity ratio compared to the vasopressin analog underscores distinct receptor subtype engagement and physiological effect profiles that are not interchangeable.

Neurohypophyseal Hormone Analogs Vasotocin Vasopressin Bioassay Structure-Activity Relationship

Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 vs. [Asu1,6,Arg8]-Vasopressin: Hydroosmotic Response Potency in Toad Bladder

The same JACS 1972 study quantified the concentration required to elicit a half-maximal hydroosmotic response in the in vitro toad urinary bladder, a classical model for V2-like vasopressin receptor function [1]. Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 exhibited an EC50 of (2.63 ± 0.35) × 10⁻¹⁰ M, approximately 5.5-fold lower (more potent) than that of [Asu1,6,Arg8]-vasopressin, which required (4.74 ± 0.65) × 10⁻¹⁰ M. This indicates that the Ile² residue in the vasotocin analog confers significantly greater affinity for the hydroosmotic receptor than the Phe² residue present in the vasopressin analog.

Vasopressin Receptor Hydroosmotic Response Toad Urinary Bladder cAMP Water Permeability

Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 (Asu-AVT): In Vivo Enhancement of Electroacupuncture Analgesia in Rat Model

In a 1992 study published in Zhen Ci Yan Jiu, the effect of intracerebroventricular (i.c.v.) administration of cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 (Asu-AVT) on pain threshold was quantified in a rat model [1]. Administration of 75 ng Asu-AVT alone increased pain threshold by 16.2–41.5% within 70 minutes. When combined with electroacupuncture (EA), the increase in pain threshold reached 164.6–309.1%, a statistically significant augmentation compared to the saline-EA control group (p < 0.05–0.01). This demonstrates a synergistic, rather than merely additive, interaction between Asu-AVT and EA in modulating nociception.

Pain Modulation Electroacupuncture Analgesia Pineal Hormones In Vivo Pharmacology

Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 (d-d-Arg-vasotocin): Differential Resistance to Proteolytic Degradation by Chymotrypsin

The ethylene bridge substitution in cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 confers enhanced resistance to enzymatic degradation. A 1976 study in Experientia investigated the effect of chymotrypsin and trypsin treatment on the excitatory response of the periodically oscillating neuron (PON) in Achatina fulica [1]. The compound (designated d-d-Arg-vasotocin) retained its full excitatory effect on PON after 6 hours of chymotrypsin treatment, whereas the native peptide controls were inactivated. This provides direct experimental evidence of enhanced metabolic stability relevant to extended-duration ex vivo electrophysiology recordings and in vivo studies.

Peptide Stability Proteolytic Resistance Chymotrypsin Neuronal Excitability Metabolic Stability

Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 vs. [Asu1,6,Arg8]-Vasopressin: Selective Excitatory Effect on Molluscan PON Neuron

In a comparative neurophysiological study, the excitatory effects of three synthetic neurohypophyseal hormone analogs on the periodically oscillating neuron (PON) of the giant African snail (Achatina fulica) were examined [1]. At a concentration of 10⁻⁴ kg/L, cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 (d-d-Arg-vasotocin) elicited a clear excitatory response. In contrast, the structurally analogous [Asu1,6,Arg8]-vasopressin (d-d-Arg-vasopressin) produced no detectable effect on the same neuron under identical experimental conditions. This demonstrates a high degree of receptor selectivity in an invertebrate model system that is not shared by the closely related vasopressin carba analog.

Neuronal Excitability Molluscan Model PON Neuron Vasotocin Electrophysiology

Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2: Optimal Application Scenarios Based on Empirical Differentiation


Preclinical Studies of Uterine Contractility or Vascular Tone Requiring High Oxytocic/Vasodepressor Potency

As demonstrated by the 8.8-fold higher rat oxytocic activity and 5-fold higher avian vasodepressor activity compared to [Asu1,6,Arg8]-vasopressin [1], cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 is the preferred analog for assays quantifying uterine contractility (e.g., preterm labor models) or vascular relaxation. Its potency reduces the required mass per experiment and minimizes vehicle-related artifacts.

Investigation of V2 Receptor-Mediated Hydroosmotic Signaling or Antidiuretic Activity

The compound's high potency in the toad bladder hydroosmotic assay (EC50 2.63 × 10⁻¹⁰ M) [1] makes it suitable for studies of water permeability regulation, cAMP accumulation, and aquaporin trafficking in renal or epithelial cell models. However, its relatively lower antidiuretic activity (313 units/mg) compared to [Asu1,6,Arg8]-vasopressin (1274 units/mg) must be considered when interpreting in vivo antidiuretic responses; the compound serves as a partial agonist tool rather than a full replacement for AVP in this specific endpoint.

Central Nervous System Pain Modulation and Electroacupuncture Research

Given the robust in vivo data showing that i.c.v. administration of 75 ng Asu-AVT synergistically enhances electroacupuncture-induced analgesia (164.6–309.1% pain threshold increase) [2], this compound is uniquely positioned for research exploring pineal hormone interactions with endogenous pain modulatory systems. It is not interchangeable with peripheral vasopressin agonists for this central application.

Long-Duration Electrophysiology Recordings or Protease-Rich Experimental Systems

The documented retention of biological activity after 6-hour chymotrypsin treatment [3] supports the use of cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 in experiments where peptide degradation would otherwise confound results, such as extended neuronal recordings, tissue bath preparations containing endogenous proteases, or in vivo infusion studies requiring sustained receptor occupancy.

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